Kaliumnitrat

Übersicht

Beschreibung

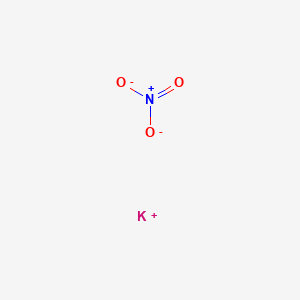

Potassium nitrate is a chemical compound with the formula KNO₃. It is an ionic salt composed of potassium ions (K⁺) and nitrate ions (NO₃⁻). This compound is naturally occurring as the mineral niter (or nitre) and is commonly referred to as saltpeter. Potassium nitrate has a sharp, salty, and bitter taste and is known for its significant role in various applications, including fertilizers, food preservation, and pyrotechnics .

Wirkmechanismus

Target of Action

Potassium nitrate (KNO3) is an inorganic salt that interacts with several targets in various applications . In toothpaste, it acts as an anti-sensitivity agent, providing increasing protection against painful sensitivity of the teeth to cold, heat, acids, sweets, or contact . In agriculture, it serves as a source of potassium and nitrate for plants .

Mode of Action

Potassium nitrate’s mode of action depends on its application. In toothpaste, it acts as a nerve depolarizing desensitizing ingredient . In agriculture, it enhances the uptake of potassium into the plant, promoting photosynthesis and the transport of sugars from the leaf to the boll . As an oxidizing agent, it accelerates the burning of combustible materials .

Biochemical Pathways

Potassium nitrate affects several biochemical pathways. In plants, it stimulates the expression of heme oxygenase 1 (HO-1) in endothelial and smooth muscle cells, leading to enhanced production of bilirubin . In the nitrogen cycle, it participates in nitrification, the oxidation of ammonia (NH3) with oxygen into nitrite, followed by the oxidation of nitrite into nitrate .

Pharmacokinetics

It is known that potassium nitrate is used as a diuretic in pigs, cattle, and horses, administered orally in doses up to 30 g per animal per day . More research is needed to fully understand the ADME properties of potassium nitrate.

Result of Action

The result of potassium nitrate’s action varies depending on its use. In toothpaste, it provides relief from tooth sensitivity . In agriculture, it promotes plant growth . As an oxidizing agent, it aids in the combustion process in explosives .

Action Environment

The action of potassium nitrate can be influenced by environmental factors. For example, in agriculture, the effectiveness of potassium nitrate as a fertilizer can be affected by soil conditions . In the environment, feces, urine, and decaying plants react with moisture and alkaline soil to create nitrates, which dissolve in rainwater, leaving behind white deposits of potassium nitrate when the water evaporates .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer Use

Potassium nitrate is primarily recognized as a high-efficiency fertilizer, supplying essential nutrients—potassium and nitrogen—to plants. Potassium plays a crucial role in water regulation, enzyme activation, and photosynthesis, while nitrogen is vital for amino acid synthesis and vegetative growth .

Case Study: Wheat Yield Improvement

A study conducted on wheat crops demonstrated that the application of potassium nitrate significantly increased grain yield and related traits. The application resulted in an increase in the number of grains per spike by 6.42 grains and improved the 1000-grain weight by 1.97 g . The chlorophyll content in flag leaves was also enhanced, indicating better plant health and productivity.

Table 1: Effects of Potassium Nitrate on Wheat Yield

| Trait | Control Group | KNO₃ Application |

|---|---|---|

| Grains per Spike | X grains | 6.42 grains |

| 1000-Grain Weight | Y g | 1.97 g |

| Flag Leaf Chlorophyll Content | A CCI | Increased by 2.35 CCI |

Food Preservation

Historically, potassium nitrate has been used as a food preservative, particularly in curing meats. Its ability to inhibit microbial growth while maintaining color and flavor has made it a critical component in traditional preservation methods. Although its use has declined with the advent of newer preservatives, it remains relevant in specific applications .

Pharmaceutical Applications

Tooth Sensitivity Treatment

Potassium nitrate is utilized in dental products to alleviate tooth sensitivity. It works by blocking nerve transmission within the teeth, providing relief from pain associated with sensitive teeth .

Case Study: Spectrophotometric Evaluation

A study evaluated the penetration of potassium nitrate into dental enamel and dentin using spectrophotometric methods. Results indicated significant differences in penetration levels among various formulations, demonstrating the effectiveness of potassium nitrate in dental treatments .

Industrial Applications

Glass Manufacturing

In the glass industry, potassium nitrate serves as an oxidizing agent that enhances glass quality by reducing defects and improving durability .

Explosives and Pyrotechnics

Potassium nitrate is a key ingredient in gunpowder and other explosives due to its oxidizing properties. It is also used in fireworks to produce vibrant colors .

Environmental Applications

Potassium nitrate's role extends to environmental applications such as nutrient management in agriculture to prevent nitrate pollution in groundwater. Research has shown that managing potassium nitrate levels can mitigate adverse environmental impacts while enhancing crop yields .

Biochemische Analyse

Biochemical Properties

Potassium nitrate plays a significant role in biochemical reactions. It is involved in nitrogen metabolism pathways in various microorganisms . For instance, in a study on Klebsiella aerogenes, it was found that the bacterium assimilated 82.47% of the nitrate present into cellular nitrogen when cultured on potassium nitrate-rich media .

Cellular Effects

The effects of potassium nitrate on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In the aforementioned study, 1,195 differentially expressed genes were observed between K. aerogenes cultured on potassium nitrate-free media and those cultured on potassium nitrate-rich media .

Molecular Mechanism

Potassium nitrate exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, genes involved in the regulation of nitrate, arginine, glutamate, and ammonia assimilation were significantly upregulated in the nitrogen-treated K. aerogenes .

Metabolic Pathways

Potassium nitrate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, in K. aerogenes, genes involved in the regulation of nitrate, arginine, glutamate, and ammonia assimilation were significantly upregulated when treated with potassium nitrate .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Kaliumnitrat kann auf verschiedene Weise synthetisiert werden. Eine übliche Labormethode umfasst die Reaktion von Kaliumchlorid (KCl) mit Salpetersäure (HNO₃): [ \text{KCl} + \text{HNO}3 \rightarrow \text{KNO}_3 + \text{HCl} ] Diese Reaktion wird typischerweise bei einer Temperatur von etwa 75 °C durchgeführt {_svg_3}.

Eine weitere Methode umfasst die Reaktion von Kaliumchlorid mit Magnesiumnitrat: [ \text{KCl} + \text{Mg(NO}3\text{)}_2 \rightarrow \text{KNO}_3 + \text{MgCl}_2 ] Diese Methode ist vorteilhaft, da sie this compound mit weniger als 0,5 % Chloriden erzeugt, wodurch es für die Verwendung als umweltfreundlicher Dünger geeignet ist {_svg_4}.

Industrielle Produktionsmethoden: Industriell wird this compound durch die doppelte Verdrängungsreaktion zwischen Natriumnitrat (NaNO₃) und Kaliumchlorid hergestellt: [ \text{NaNO}3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NaCl} ] Diese Methode ist aufgrund der Verfügbarkeit von Rohstoffen und der Einfachheit des Verfahrens weit verbreitet {_svg_5}.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kaliumnitrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beim Erhitzen zersetzt sich this compound zu Kaliumnitrit (KNO₂) und Sauerstoff (O₂): [ 2\text{KNO}3 \rightarrow 2\text{KNO}_2 + \text{O}_2 ]

Reduktion: In Gegenwart von Reduktionsmitteln kann this compound zu Kaliumnitrit oder sogar Stickstoffgas (N₂) reduziert werden.

Substitution: this compound kann mit anderen Salzen reagieren, um verschiedene Verbindungen zu bilden, wie zum Beispiel die Reaktion mit Ammoniumnitrat, um this compound und Ammoniumchlorid zu bilden: [ \text{NH}_4\text{NO}_3 + \text{KCl} \rightarrow \text{KNO}_3 + \text{NH}_4\text{Cl} ]

Häufige Reagenzien und Bedingungen:

Oxidation: Für die Zersetzung von this compound sind typischerweise hohe Temperaturen (über 400 °C) erforderlich.

Reduktion: Reduktionsmittel wie Kohlenstoff oder Schwefel können unter kontrollierten Bedingungen verwendet werden.

Substitution: Reaktionen werden in der Regel in wässrigen Lösungen bei moderaten Temperaturen durchgeführt.

Hauptprodukte, die gebildet werden:

Oxidation: Kaliumnitrit und Sauerstoff.

Reduktion: Kaliumnitrit, Stickstoffgas und andere Stickoxide.

Substitution: Verschiedene Salze, abhängig von den verwendeten Reaktanten.

Vergleich Mit ähnlichen Verbindungen

Kaliumnitrat wird oft mit anderen Nitratsalzen verglichen, wie zum Beispiel:

Natriumnitrat (NaNO₃): Ähnlich wie this compound wird Natriumnitrat in Düngemitteln und zur Lebensmittelkonservierung verwendet. {_svg_6}

Ammoniumnitrat (NH₄NO₃): Ammoniumnitrat ist ein starkes Oxidationsmittel, das in Sprengstoffen und Düngemitteln verwendet wird.

Calcium Nitrat (Ca(NO₃)₂): Calcium Nitrat wird in Düngemitteln und als Bestandteil von Beton verwendet.

Die einzigartige Kombination aus Kalium- und Nitrationen in this compound macht es besonders wertvoll für Anwendungen, bei denen beide Nährstoffe benötigt werden, wie z. B. in Spezialdüngemitteln und bestimmten industriellen Verfahren .

Eigenschaften

CAS-Nummer |

7757-79-1 |

|---|---|

Molekularformel |

HKNO3 |

Molekulargewicht |

102.111 g/mol |

IUPAC-Name |

potassium;nitrate |

InChI |

InChI=1S/K.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI-Schlüssel |

IRPDISVJRAYFBI-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[K+] |

Kanonische SMILES |

[N+](=O)(O)[O-].[K] |

Siedepunkt |

752 °F at 760 mmHg (decomposes) (USCG, 1999) 400 °C (decomp) |

Color/Form |

Colorless, rhombic or trigonal crystals White granular or crystalline powde |

Dichte |

2.109 (USCG, 1999) - Denser than water; will sink 2.1 at 25 °C 2.1 g/cm³ |

melting_point |

633.2 °F (USCG, 1999) 337 °C 333-334 °C |

Key on ui other cas no. |

7757-79-1 |

Physikalische Beschreibung |

Potassium nitrate appears as a white to dirty gray crystalline solid. Water soluble. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers. Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Pellets or Large Crystals White crystalline powder or transparent prisms having a cooling, saline, pungent taste Colorless or white solid; "Cooling, saline pungent taste" [Merck Index] Slightly hygroscopic; [HSDB] White crystalline solid; [Aldrich MSDS] COLOURLESS-TO-WHITE CRYSTALLINE POWDER. |

Piktogramme |

Oxidizer; Irritant |

Löslichkeit |

35g/100ml Sol in water, glycerol; slightly sol in alcohol Insoluble in ethanol 1 g/2.8 mL water at about 25 °C; 1 g/0.5 mL boiling water; 1 g/620 mL alcohol 38.3 g/100 g water at 25 °C For more Solubility (Complete) data for POTASSIUM NITRATE (7 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 35.7 |

Synonyme |

Nitric acid potassium salt; Collo-Bo; E 252; Krista K; Krista K Plus; Niter; Nitre; Saltpeter; |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.